![molecular formula C27H37N3O3 B1487475 3-{1-苄基-4-[4-(2-甲氧基苯基)哌嗪-1-基]哌啶-3-基}丙酸甲酯 CAS No. 1134331-51-3](/img/structure/B1487475.png)
3-{1-苄基-4-[4-(2-甲氧基苯基)哌嗪-1-基]哌啶-3-基}丙酸甲酯
描述
“Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate” is a chemical compound used in diverse scientific research areas . Its unique structure allows for extensive applications, ranging from drug discovery to material synthesis.
Synthesis Analysis
The synthesis of similar compounds often involves the use of reagents and the preparation of kinase inhibitors . The product is typically purified by crystallization and characterized by NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, IR, and HRMS . These techniques provide detailed information about the atomic and molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using techniques such as NMR . This provides information about the chemical shifts of the compound, which can be used to infer its reactivity and the types of reactions it can undergo.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, NMR can provide information about the chemical shifts of the compound , while mass spectrometry can provide information about its molecular weight .科学研究应用
癌症化疗
该化合物在癌症化疗中显示出前景,特别是由于其对白血病细胞系的细胞毒性潜力 。吲哚杂环部分是其结构的一部分,以其在癌症治疗中的药理活性而闻名。该化合物作为抗肿瘤剂组装和制备的关键中间体的能力使其成为该领域进一步研究和开发的宝贵候选者。
杂环衍生物的合成
该化合物用于合成新的杂环衍生物 。这些衍生物在开发具有抗病毒、抗寄生虫和抗肿瘤特性的新药方面至关重要。该化合物在形成各种杂环方面的多功能性使其成为药物化学的重要资源。
生物活性研究
由于其结构复杂性,该化合物经常用于研究以了解分子结构与生物活性之间的关系 。这可能导致发现新的生物途径和药物开发靶点。
抗菌研究
具有类似结构的化合物已对其抗菌活性进行了评估 。由此推断,3-{1-苄基-4-[4-(2-甲氧基苯基)哌嗪-1-基]哌啶-3-基}丙酸甲酯可以探索其在对抗微生物感染中的潜在用途,为抗生素领域做出贡献。
有机合成
该化合物在有机合成过程中用作中间体 。它在多步合成途径中的作用突出了其在构建用于有机化学各种应用的复杂分子中的重要性。
药物发现和设计
该化合物的结构有利于修饰,可以导致新型药物的产生 。它在药物发现和设计中的应用意义重大,因为它可以针对性地改进新治疗剂的药代动力学和药效学特性。
作用机制
Target of Action
Similar compounds have been found to bind to the colchicine binding site of tubulin , suggesting that tubulin could be a potential target. Tubulin is a key protein in the formation of microtubules, which are essential for cell structure and division.
Mode of Action
If it does interact with tubulin, it may inhibit tubulin polymerization, disrupting microtubule formation and thus cell division .
生化分析
Biochemical Properties
Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to bind to α1-adrenergic receptors, which are G protein-coupled receptors involved in various physiological processes . The binding affinity of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate to these receptors suggests its potential as a modulator of adrenergic signaling pathways. Additionally, this compound may interact with other biomolecules, such as transporters and ion channels, influencing their activity and function.
Cellular Effects
The effects of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate on various cell types and cellular processes are diverse. In vitro studies have demonstrated that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with α1-adrenergic receptors can lead to changes in intracellular calcium levels, which in turn affect cellular functions such as muscle contraction and neurotransmitter release . Furthermore, Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate may modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate involves its binding interactions with specific biomolecules. This compound has been shown to bind to the α1-adrenergic receptor, leading to the activation or inhibition of downstream signaling pathways . The binding of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate to the receptor induces conformational changes that affect the receptor’s activity. Additionally, this compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function may vary depending on the experimental conditions and the specific cell types used. In vitro and in vivo studies have indicated that prolonged exposure to Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate can lead to changes in cell signaling and gene expression, which may have implications for its therapeutic potential.
Dosage Effects in Animal Models
The effects of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate in animal models vary with different dosages. At low doses, this compound has been shown to modulate adrenergic signaling without causing significant adverse effects . At higher doses, it may induce toxic effects, such as alterations in cardiovascular function and neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate exerts its desired effects without causing harm.
Metabolic Pathways
Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations such as oxidation and conjugation . The metabolites of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate may have different biological activities and contribute to its overall effects on cellular function. Additionally, this compound may influence metabolic flux and metabolite levels, affecting cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in various cellular compartments, depending on its physicochemical properties . The interaction of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate with transporters and binding proteins can influence its localization and accumulation, affecting its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate within these compartments can influence its interactions with biomolecules and its overall effects on cellular function.
属性
IUPAC Name |
methyl 3-[1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O3/c1-32-26-11-7-6-10-25(26)30-18-16-29(17-19-30)24-14-15-28(20-22-8-4-3-5-9-22)21-23(24)12-13-27(31)33-2/h3-11,23-24H,12-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJYVUARTLZTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3CCC(=O)OC)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


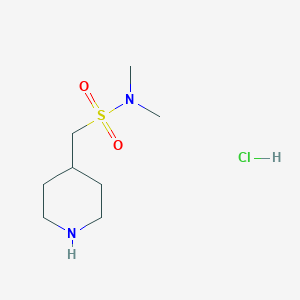
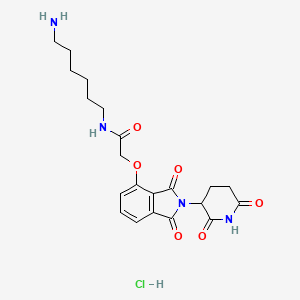
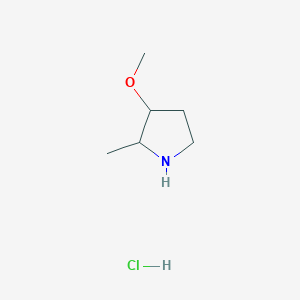
![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)
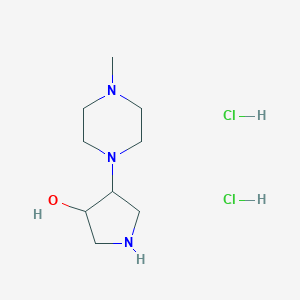
![7-Benzyl-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1487399.png)
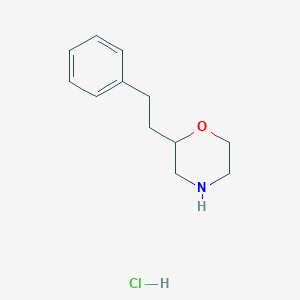
![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)
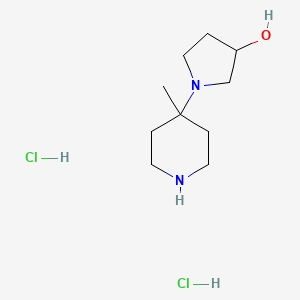

![4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487409.png)
![tert-Butyl 5-amino-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1487410.png)

![(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B1487414.png)
